

In-Depth Technical Guide: 2-Phenyl-2-imidazoline (CAS 936-49-2)

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Compound of Interest

Compound Name: 2-Phenyl-2-imidazoline

Cat. No.: B1199978

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and potential biological activities of **2-Phenyl-2-imidazoline** (CAS 936-49-2). The information is compiled and presented to be a valuable resource for laboratory safety, experimental design, and preliminary assessment in drug discovery and development contexts.

Chemical and Physical Properties

2-Phenyl-2-imidazoline is a solid organic compound with the molecular formula $C_9H_{10}N_2$. It is also known by its synonym, 4,5-Dihydro-2-phenyl-1H-imidazole. The key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ N ₂	[1]
Molecular Weight	146.19 g/mol	[1]
Appearance	Light yellow solid/flakes	[1]
Melting Point/Range	94 - 99 °C / 201.2 - 210.2 °F	[1]
Boiling Point/Range	188 °C / 370 °F	[1]
Flash Point	201 °C / 393.8 °F	[1]
Water Solubility	Soluble	[1]
Stability	Stable under normal conditions	[1]

Hazards and Toxicological Information

2-Phenyl-2-imidazoline is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be used when handling this chemical.

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation

Source:[1]

Toxicological Data

The following table summarizes the available toxicological data for **2-Phenyl-2-imidazoline**.

Test	Species	Route	Value	Source
LD50 (Lethal Dose, 50%)	Rat	Oral	314 mg/kg bw	[2]
LC50 (Lethal Concentration, 50%)	Danio rerio (Zebra fish)	-	43 mg/L (96 h)	[2]
EC50 (Effective Concentration, 50%)	Daphnia magna (Water flea)	-	26 mg/L (48 h)	[2]
EC50 (Effective Concentration, 50%)	Desmodesmus subspicatus (Green algae)	-	0.72 mg/L (72 h)	[2]
EC10 (Effective Concentration, 10%)	Pseudomonas putida (Bacteria)	-	79 mg/L (17 h)	[2]

Experimental Protocols

The determination of the physicochemical and toxicological properties of chemical substances is governed by internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of data.

Physicochemical Properties

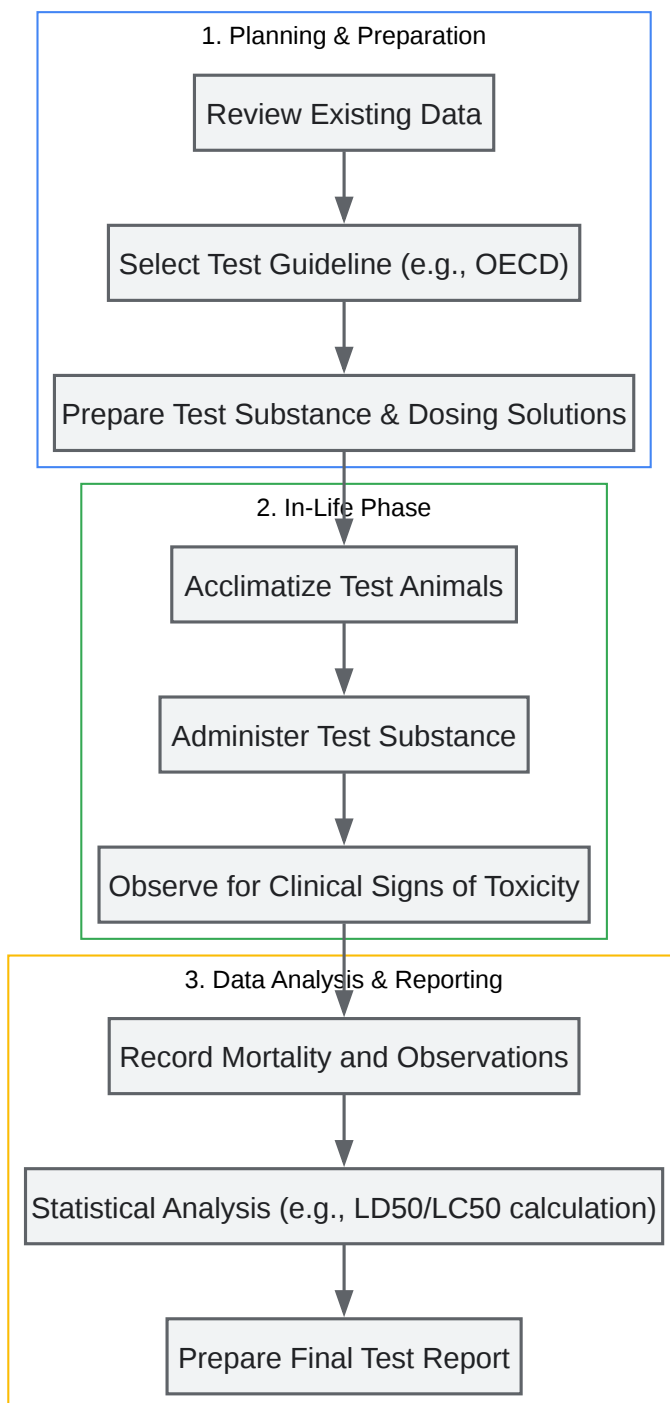
- **Melting Point/Melting Range (OECD 102):** This guideline describes various methods for determining the melting point of a substance, including the capillary tube method (in a liquid bath or metal block), Kofler hot bar, and differential scanning calorimetry (DSC).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The choice of method depends on the physical state of the substance. For a crystalline solid like **2-Phenyl-2-imidazoline**, the capillary method is commonly employed. The sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which melting begins and is complete are recorded.

- Boiling Point (OECD 103): This guideline provides methods such as the ebulliometer, dynamic method, and distillation method to determine the boiling point of a liquid.[\[8\]](#)[\[9\]](#)[\[10\]](#) Since **2-Phenyl-2-imidazoline** is a solid at room temperature, its boiling point is determined at reduced pressure and extrapolated to standard atmospheric pressure.
- Water Solubility (OECD 105): The flask method is a common procedure for determining the water solubility of a substance. An excess of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Toxicological Testing

The following diagram illustrates a general workflow for acute toxicity testing.

General Workflow for Acute Toxicity Testing



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Caption: A generalized workflow for conducting acute toxicity studies.

- **Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method):** This method is used to determine the acute oral toxicity of a substance.^{[11][12][13][14][15]} It involves a stepwise procedure with the use of a limited number of animals. Animals are dosed at defined levels, and the subsequent mortality or morbidity allows for the classification of the substance into a specific toxicity class.
- **Acute Dermal Irritation/Corrosion (OECD 404):** This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.^{[1][16][17][18][19]} A small amount of the test substance is applied to the shaved skin of an animal (typically a rabbit), and the site is observed for signs of erythema (redness) and edema (swelling) over a period of time.
- **Acute Eye Irritation/Corrosion (OECD 405):** This test evaluates the potential of a substance to cause eye irritation or damage.^{[20][21][22][23][24]} A single dose of the substance is applied to the conjunctival sac of one eye of an animal, with the other eye serving as a control. The eyes are then examined for lesions of the cornea, iris, and conjunctiva.
- **Fish, Acute Toxicity Test (OECD 203):** This test is designed to determine the lethal concentration of a substance to fish over a short exposure period.^{[25][26][27][28][29]} Fish are exposed to various concentrations of the test substance for 96 hours, and mortality is recorded.
- **Daphnia sp. Acute Immobilisation Test (OECD 202):** This guideline is used to assess the acute toxicity of a substance to Daphnia (water fleas).^{[30][31][32][33][34]} The test determines the concentration at which 50% of the daphnids are immobilized after 48 hours of exposure.
- **Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201):** This test evaluates the effect of a substance on the growth of algae.^{[35][36][37][38][39]} Algal cultures are exposed to different concentrations of the substance over 72 hours, and the inhibition of growth is measured.

Biological Activity and Signaling Pathways

The imidazoline scaffold is a recognized pharmacophore, and compounds containing this moiety are known to interact with specific receptor systems, primarily imidazoline receptors and

α -adrenergic receptors.

Imidazoline Receptors

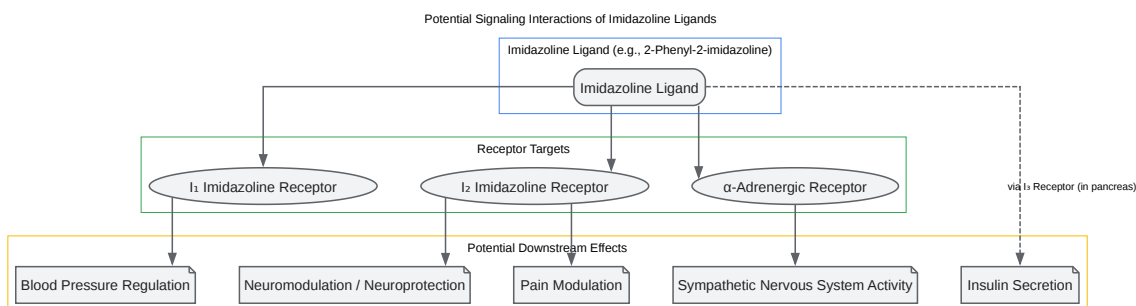
There are three main classes of imidazoline receptors: I₁, I₂, and I₃.^{[2][40]}

- I₁ Receptors: These are primarily located in the brainstem and are involved in the central regulation of blood pressure.^[2] Activation of I₁ receptors generally leads to a decrease in sympathetic nervous system activity.
- I₂ Receptors: These receptors are more widely distributed and are found in various tissues, including the brain, liver, and kidneys.^{[41][42]} Their functions are still under investigation but are implicated in pain modulation, neuroprotection, and psychiatric conditions.^{[40][41][42]}
- I₃ Receptors: These are located in pancreatic beta-cells and are involved in the regulation of insulin secretion.^{[2][40]}

α -Adrenergic Receptors

Imidazoline compounds are also known to interact with α -adrenergic receptors, which are part of the sympathetic nervous system. This interaction can contribute to their overall pharmacological profile.

The following diagram illustrates the potential interactions of imidazoline ligands with their receptor targets.

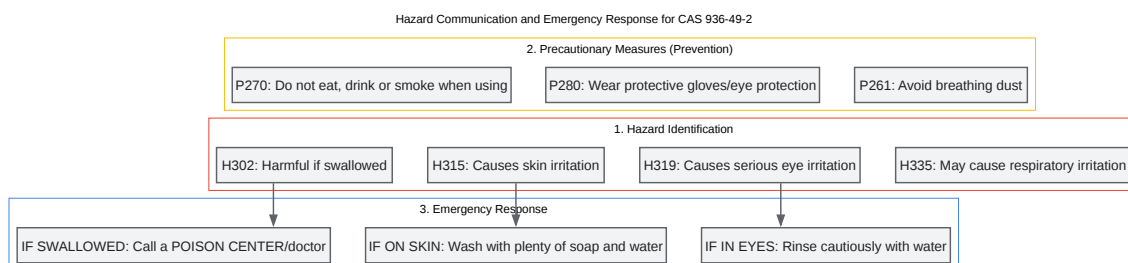


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Caption: Conceptual diagram of imidazoline ligand interactions with receptors.

Hazard Communication and Response

Understanding the hazards and appropriate response measures is critical for the safe handling of **2-Phenyl-2-imidazoline**. The following diagram outlines the key aspects of hazard communication and emergency response.



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Caption: GHS Hazard Communication and Response Workflow for **2-Phenyl-2-imidazoline**.

Conclusion

2-Phenyl-2-imidazoline (CAS 936-49-2) is a chemical with well-defined physicochemical properties and known hazards that require careful handling in a laboratory setting. Its structural similarity to other biologically active imidazoline compounds suggests potential for interaction with imidazoline and α -adrenergic receptors, making it a compound of interest for further investigation in medicinal chemistry and pharmacology. Researchers should adhere to standardized experimental protocols, such as the OECD guidelines, to ensure data quality and safety. This guide provides a foundational understanding of this compound to support future research and development endeavors.

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